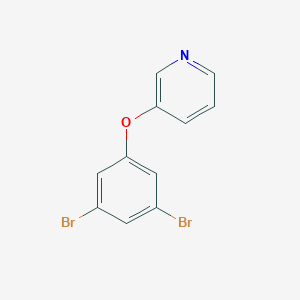

3-(3,5-Dibromophenoxy)pyridine

Description

Significance of Pyridine-Containing Architectures in Chemical Research

The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net Its presence is fundamental to the biological activity of numerous compounds, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.gov In the realm of medicinal chemistry, pyridine derivatives are highly sought-after scaffolds for drug design and discovery. enpress-publisher.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity to the molecule, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net

Furthermore, the electronic nature of the pyridine ring, being more electron-poor than benzene, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov Conversely, electrophilic substitution occurs preferentially at the C-3 position under more forcing conditions. nih.gov This distinct reactivity profile, coupled with the ability to be readily functionalized, makes pyridine and its derivatives versatile building blocks in organic synthesis. nih.govresearchgate.net Their applications extend beyond medicine to agrochemicals, dyes, and as ligands in organometallic chemistry and catalysis. nih.govenpress-publisher.com The adaptability of the pyridine scaffold allows for the fine-tuning of steric and electronic properties, making it a privileged structure in the development of new chemical entities with desired functions. researchgate.netekb.eg

Overview of Brominated Aromatic Systems in Synthetic Chemistry

Brominated aromatic compounds are of considerable importance in synthetic organic chemistry, primarily serving as versatile intermediates for the construction of more complex molecules. scirp.org The introduction of bromine atoms onto an aromatic ring provides a reactive handle for a wide range of chemical transformations. scirp.org Chief among these are metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. scirp.orgresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures that would be difficult to access through other means. numberanalytics.com

The utility of bromoarenes stems from the moderate reactivity of the carbon-bromine bond, which is stable enough to tolerate a variety of reaction conditions yet sufficiently reactive to participate in oxidative addition to a metal center, the key initial step in many cross-coupling catalytic cycles. numberanalytics.comacs.org The presence of multiple bromine atoms on an aromatic ring, as in dibrominated systems, offers the potential for sequential or regioselective functionalization, further expanding their synthetic utility. researchgate.net Beyond cross-coupling, bromoarenes can be converted into organolithium or Grignard reagents, which are powerful nucleophiles for the formation of new carbon-carbon bonds. The strategic placement of bromine atoms on an aromatic ring is a key design element in the retrosynthetic analysis of many complex target molecules. scirp.org

Structural Context and Design Rationale of the 3-(3,5-Dibromophenoxy)pyridine Scaffold in Organic Synthesis

The this compound scaffold is a diaryl ether that strategically combines the key features of both pyridine and brominated aromatic systems. researchgate.net Diaryl ethers are themselves a significant class of compounds found in numerous natural products and biologically active molecules. researchgate.net The ether linkage provides a degree of conformational flexibility while maintaining metabolic stability, desirable properties in medicinal chemistry. researchgate.net

The 3,5-dibromophenyl moiety provides two reactive sites for further chemical modification. The bromine atoms at the meta positions of the phenol-derived ring are strategically placed to serve as handles for sequential or double cross-coupling reactions. nih.gov This allows for the introduction of a wide variety of substituents, enabling the generation of a library of diverse molecules from a common intermediate. This approach is highly valuable in structure-activity relationship (SAR) studies during drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. nih.gov The electron-withdrawing nature of the bromine atoms also influences the electronic properties of the adjacent aromatic ring.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7Br2NO |

|---|---|

Molecular Weight |

328.99 g/mol |

IUPAC Name |

3-(3,5-dibromophenoxy)pyridine |

InChI |

InChI=1S/C11H7Br2NO/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7H |

InChI Key |

YTBREEWVUSOCLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=CC(=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 3,5 Dibromophenoxy Pyridine and Analogous Structures

Direct Synthetic Routes to 3-(3,5-Dibromophenoxy)pyridine

The direct formation of the aryl ether linkage is a prominent strategy for synthesizing this compound. This typically involves the cross-coupling of a pyridine-based nucleophile with a brominated aromatic electrophile.

Copper-Mediated Aryl Ether Formation (e.g., Ullmann-type Coupling with 3-Hydroxypyridine and 1,3,5-Tribromobenzene)

The Ullmann condensation, a classic copper-catalyzed reaction, is a foundational method for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.orgbeilstein-journals.org For the synthesis of this compound, this would typically involve the reaction of 3-hydroxypyridine with an appropriate dibrominated benzene derivative.

A plausible Ullmann-type approach involves the reaction between 3-hydroxypyridine and 1,3,5-tribromobenzene. In this scenario, the hydroxyl group of 3-hydroxypyridine acts as the nucleophile, displacing one of the bromine atoms on the 1,3,5-tribromobenzene ring. The reaction is facilitated by a copper catalyst, such as copper(I) iodide (CuI), and a base to deprotonate the phenol. jsynthchem.com Modern advancements in the Ullmann reaction have introduced the use of ligands, such as amino acids or 1,10-phenanthroline derivatives, which can facilitate the reaction under milder conditions and improve yields. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Ullmann Diaryl Ether Synthesis

| Parameter | Condition | Role |

|---|---|---|

| Copper Catalyst | Copper(I) Iodide (CuI), Copper(II) Oxide (CuO), Copper powder | Facilitates the oxidative addition and reductive elimination steps. |

| Base | Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3), Potassium Phosphate (K3PO4) | Deprotonates the phenol to form the active nucleophile. |

| Ligand (Optional) | N,N-Dimethylglycine, L-Proline, 1,10-Phenanthroline, Picolinic acid | Stabilizes the copper catalyst and increases its reactivity, allowing for lower reaction temperatures. nih.gov |

| Solvent | Dimethylformamide (DMF), Pyridine (B92270), Acetonitrile | Provides a medium for the reaction. |

| Temperature | 80-200 °C | Provides the necessary activation energy for the reaction. |

Other Established C-O Bond Formation Strategies

Beyond the traditional Ullmann coupling, other modern cross-coupling methods have become essential for C-O bond formation. eurekaselect.com Palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for etherification reactions. These methods often exhibit broader substrate scope and require milder conditions than classical Ullmann reactions. beilstein-journals.org This approach would involve coupling 3-hydroxypyridine with 1,3,5-tribromobenzene using a palladium catalyst and a suitable phosphine ligand.

Another strategy is nucleophilic aromatic substitution (SNAr). This pathway is viable if one of the aromatic rings is sufficiently electron-deficient. For the synthesis of this compound, this might involve reacting 3-halopyridine (e.g., 3-fluoropyridine or 3-chloropyridine) with 3,5-dibromophenol (B1293799). The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack by the phenoxide.

Precursor Synthesis and Intermediate Transformations

The availability of the starting materials is crucial for the successful synthesis of the target compound. Both the pyridine and the dibrominated phenyl precursors can be synthesized through well-established chemical transformations.

Synthesis of 3-Hydroxypyridine Derivatives

3-Hydroxypyridine is a key precursor and can be synthesized via several routes. guidechem.com One common industrial method involves the sulfonation of pyridine followed by alkali fusion. Pyridine is treated with oleum to yield pyridine-3-sulfonic acid, which is then fused with sodium hydroxide at high temperatures to produce the sodium salt of 3-hydroxypyridine. Subsequent acidification yields the final product. guidechem.com Alternative methods include the oxidation of substituted pyridines or the construction of the pyridine ring from acyclic precursors. guidechem.com For instance, derivatives of 3-hydroxypyridine can be prepared from bio-based furfural. researchgate.net

Synthesis of 1,3,5-Tribromobenzene and Related Dibrominated Phenols

1,3,5-Tribromobenzene serves as the dibrominated aryl component. Direct bromination of benzene is not a viable route as bromine is an ortho-, para-director, leading to 1,2,4- and 1,2,4,5-substituted products. chegg.com A common and effective synthesis starts from aniline. Aniline is first exhaustively brominated with bromine water to produce 2,4,6-tribromoaniline. wikipedia.orgstackexchange.com The amino group is then removed via a Sandmeyer-type reaction. The 2,4,6-tribromoaniline is diazotized with sodium nitrite and an acid, followed by reductive deamination using a reducing agent like ethanol or hypophosphorous acid to yield 1,3,5-tribromobenzene. wikipedia.orgprepchem.comchemicalbook.com

An alternative and more direct precursor is 3,5-dibromophenol. nih.govmedchemexpress.com This compound can be synthesized by the demethylation of 3,5-dibromoanisole, for instance, by heating with hydrobromic acid. chemicalbook.com The synthesis of 3,5-dibromophenol itself can be achieved through the bromination of phenol, although controlling the selectivity to obtain the desired isomer can be challenging. google.com

Strategies for Functionalization and Derivatization of the Core Scaffold

The this compound scaffold possesses several reactive sites that allow for further chemical modification. The two bromine atoms on the phenoxy ring are particularly valuable handles for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions.

Common derivatization strategies include:

Suzuki-Miyaura Coupling: The bromine atoms can be readily substituted with aryl, heteroaryl, or vinyl groups by reacting the scaffold with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst. This allows for the introduction of a wide range of substituents.

Buchwald-Hartwig Amination: The C-Br bonds can be converted to C-N bonds by coupling with various amines, leading to the synthesis of a diverse library of amino-substituted derivatives.

Sonogashira Coupling: Terminal alkynes can be coupled at the bromine positions using a palladium and copper co-catalyst system, introducing alkynyl functionalities.

C-H Functionalization: The pyridine ring or the phenoxy ring can potentially undergo direct C-H functionalization, although the electronic properties of the rings will dictate the regioselectivity and feasibility of such reactions. acs.org

N-Oxidation/Alkylation of Pyridine: The nitrogen atom of the pyridine ring is a nucleophilic site and can be oxidized to the corresponding N-oxide or alkylated to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule.

These functionalization strategies enable the systematic modification of the core this compound structure, allowing for the exploration of structure-activity relationships in various chemical and biological contexts.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Target compound |

| 3-Hydroxypyridine | Precursor |

| 1,3,5-Tribromobenzene | Precursor |

| 3,5-Dibromophenol | Precursor |

| Aniline | Starting material for precursor synthesis |

| 2,4,6-Tribromoaniline | Intermediate |

| Pyridine | Starting material for precursor synthesis |

| Pyridine-3-sulfonic acid | Intermediate |

Chemical Transformations at Bromine Atom Positions (e.g., Cross-Coupling Reactions)

The two bromine atoms on the phenoxy ring of this compound are prime sites for chemical modification, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org For a substrate like this compound, the bromine atoms can be sequentially or simultaneously replaced with aryl, heteroaryl, or alkyl groups. While specific studies on this exact molecule are not prevalent, extensive research on analogous structures like 3,5-dibromopyridine demonstrates the feasibility of this transformation. rsc.org

The reaction conditions can be tuned to achieve either mono- or di-arylation. For instance, using a controlled stoichiometry of the boronic acid at lower temperatures can favor the substitution of a single bromine atom, while an excess of the boronic acid and higher temperatures typically leads to the disubstituted product. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Dibromo-Aromatic Compounds

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dibromopyridine | 4-Ethoxycarbonylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 80 | 56 (di-substituted) | rsc.org |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | Moderate to good | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Reflux | Variable (di-substituted) | nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals. The bromine atoms of this compound can be substituted with a variety of primary or secondary amines. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and accommodating a broad range of functional groups on the amine coupling partner. chemspider.comorganic-chemistry.org

Development in ligand design has produced catalyst systems that are highly active, allowing the reaction to proceed under milder conditions and with lower catalyst loadings. wikipedia.org

Table 2: Examples of Buchwald-Hartwig Amination Conditions for Bromo-Aromatic Compounds

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |

| Aryl Bromides | Primary/Secondary Amines | Pd(OAc)₂ / Various Phosphine Ligands | NaOBuᵗ or Cs₂CO₃ | Toluene or Dioxane | Room Temp to 110 | Generally high | wikipedia.orglibretexts.org |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester (activator) | K₃PO₄ | - | - | 78 (selective for C-I) | nih.gov |

Pyridine Ring Functionalization Reactions

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When these reactions do occur, they typically require harsh conditions and proceed at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. In this compound, the C-3 position is already substituted. Therefore, any electrophilic substitution would be expected to occur at the C-5 position, or potentially at the less favorable C-2, C-4, or C-6 positions, though this would likely require highly forcing conditions.

Nucleophilic Aromatic Substitution

The pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), especially at the C-2, C-4, and C-6 positions, particularly if a good leaving group is present. Direct functionalization of C-H bonds on the pyridine ring of this compound via nucleophilic attack is not straightforward without a pre-installed leaving group.

Radical Substitution

A common method for functionalizing electron-deficient heterocycles like pyridine is the Minisci reaction. unimi.it This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. The functionalization typically occurs at the C-2 and C-6 positions, which are the most electron-deficient. unimi.it This method allows for the introduction of alkyl, acyl, and other groups onto the pyridine ring under acidic conditions.

Chemical Reactivity and Reaction Mechanisms of 3 3,5 Dibromophenoxy Pyridine

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in 3-(3,5-Dibromophenoxy)pyridine is a primary center for electrophilic attack. The lone pair of electrons on the nitrogen is not part of the aromatic π-system and is readily available for reaction with various electrophiles, a characteristic reactivity shared with tertiary amines. wikipedia.orgiust.ac.ir

Key reactions involving the pyridine nitrogen include:

Protonation: As a base, the nitrogen atom readily reacts with protic acids to form pyridinium (B92312) salts. This protonation significantly alters the electronic properties of the molecule, making the pyridine ring much less susceptible to electrophilic aromatic substitution. iust.ac.ir

Alkylation and Acylation: The nitrogen atom acts as a nucleophile, reacting with alkyl or acyl halides to form N-alkyl or N-acyl pyridinium salts. This quaternization introduces a positive charge on the ring, which enhances its reactivity towards nucleophiles. wikipedia.org

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding pyridine N-oxide, typically using peracids. wikipedia.org This transformation is significant as it modifies the reactivity of the ring carbons. N-oxidation electronically activates the C2 and C4 positions, making them more susceptible to both electrophilic and nucleophilic attack, while also deactivating the nitrogen from further electrophilic addition. wikipedia.org

These reactions at the nitrogen atom are fundamental to modifying the molecule's properties and directing subsequent functionalization.

Reactivity at the Brominated Phenyl Moiety

The two bromine atoms on the phenyl ring are key functional handles for a variety of transformations, particularly metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bonds are highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful C-C and C-N bond-forming reactions. These methods are foundational for building more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the dibromophenyl moiety with boronic acids or their esters to form biaryl structures or introduce alkyl/vinyl groups. It is a versatile and widely used method in synthetic chemistry. musechem.comlibretexts.org

Stille Coupling: In this reaction, organostannanes are used as the coupling partners.

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines.

Negishi Coupling: This involves the use of organozinc reagents as the nucleophilic partner.

These reactions provide reliable pathways to substitute one or both bromine atoms, enabling the synthesis of a vast array of derivatives.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate SNAr reactions. wikipedia.org In this compound, the pyridyl group exerts a modest electron-withdrawing effect, but SNAr reactions at the C-Br bonds typically require harsh conditions or the introduction of additional activating groups on the phenyl ring. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Table 1: Common transformations at the brominated phenyl moiety.

Investigations into Regioselective Transformations

Regioselectivity is a critical consideration in the functionalization of this compound due to its multiple potential reaction sites. The choice of reagents and reaction conditions can direct transformations to a specific position on the molecule.

N-functionalization vs. C-functionalization: Reactions with electrophiles under non-acidic conditions will preferentially occur at the pyridine nitrogen. iust.ac.ir To achieve electrophilic substitution on the pyridine ring itself (which is difficult and typically directs to the 3- and 5-positions relative to the nitrogen), the nitrogen's nucleophilicity must first be masked, for example, through protonation or N-oxide formation. wikipedia.orgquimicaorganica.org

Selectivity on the Phenyl Ring: The two bromine atoms are chemically equivalent in the starting material. Monofunctionalization via a cross-coupling reaction is statistically controlled but can often be achieved with high yield by using a slight deficiency of the coupling partner. The introduction of the first substituent breaks the symmetry of the ring, making the second bromine atom electronically and sterically distinct, which can influence the conditions required for a second, different substitution.

Ortho-lithiation and Directed Metalation: While the pyridine ring itself is deactivated to electrophilic aromatic substitution, the positions ortho to the ether oxygen on the pyridine ring and the C-4 position on the phenyl ring (between the two bromines) could potentially be targeted for deprotonation using strong organolithium bases, followed by quenching with an electrophile. This strategy often depends on the coordinating ability of substituents to direct the base.

Careful selection of catalysts, ligands, bases, and reaction temperatures is paramount to achieving desired regioselective outcomes in the synthesis of complex derivatives from this scaffold. nih.gov

Mechanistic Studies of Key Reaction Pathways

While specific mechanistic studies on this compound are not extensively documented, the reaction pathways for its key transformations are well-established for analogous chemical systems.

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling: The catalytic cycle is a cornerstone of modern organic synthesis and is generally understood to proceed through three main steps: libretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the phenyl ring to form a Pd(II) complex. yonedalabs.com This is often the rate-determining step.

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate salt) is transferred to the palladium center, displacing the halide. yonedalabs.com

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This mechanism differs significantly from SN1 and SN2 pathways and involves a two-step addition-elimination sequence: chemistrysteps.combyjus.com

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing a bromine atom. This ipso-attack is the rate-determining step and disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized across the ring and is further stabilized by any electron-withdrawing groups present.

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the bromide leaving group from the intermediate complex, yielding the final substitution product.

Understanding these fundamental mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of transformations involving this compound.

Coordination Chemistry and Ligand Design Principles

3-(3,5-Dibromophenoxy)pyridine as a Ligand in Metal Complexation

This compound is an aromatic heterocyclic compound featuring a pyridine (B92270) ring linked to a 3,5-dibromophenoxy group via an ether linkage at the 3-position of the pyridine. The primary site for coordination with a metal ion is the lone pair of electrons on the nitrogen atom of the pyridine ring. Pyridine and its derivatives are well-established as effective ligands for a wide range of transition metals. wikipedia.orgresearchgate.net The formation of a metal-ligand bond occurs through the donation of this electron pair to a vacant orbital of the metal center, classifying it as a σ-donor ligand.

While specific documented examples of metal complexes formed with this compound are not prevalent in the existing literature, its structural analogy to other substituted pyridines allows for a theoretical understanding of its ligating behavior. The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes could exhibit various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. wikipedia.org

Chelation and Coordination Modes

The coordination mode of a ligand describes the number of points at which it binds to a metal center. Based on its structure, this compound is most likely to function as a monodentate ligand, coordinating exclusively through the nitrogen atom of the pyridine ring.

The potential for this ligand to act as a bidentate or multidentate ligand is low. For bidentate coordination to occur, another atom in the molecule, in addition to the pyridine nitrogen, must be able to coordinate to the same metal center, forming a stable chelate ring. The ether oxygen atom in the dibromophenoxy moiety possesses lone pairs of electrons and could theoretically coordinate to a metal. However, chelation involving the pyridine nitrogen and the ether oxygen would result in a sterically strained and energetically unfavorable seven-membered ring. Furthermore, ether oxygens are generally weak donors and their coordination to transition metals is less common, particularly when a more favorable donor site like the pyridine nitrogen is present. wikipedia.org The bromine atoms are not considered viable coordination sites in this context.

Therefore, the coordination of this compound is expected to be dominated by its monodentate binding through the pyridine nitrogen.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Coordinating Atoms | Plausibility | Rationale |

| Monodentate | Pyridine Nitrogen | High | The pyridine nitrogen is a strong and accessible σ-donor, which is characteristic of pyridine-based ligands. |

| Bidentate | Pyridine Nitrogen, Ether Oxygen | Low | Formation of a seven-membered chelate ring is entropically and sterically unfavorable. The ether oxygen is a weak donor. |

| Bridging | Pyridine Nitrogen | Possible | In polynuclear complexes, the pyridine ligand could bridge two metal centers. |

Influence of the Dibromophenoxy Moiety on Ligand Properties and Coordination Behavior

The 3,5-dibromophenoxy substituent at the 3-position of the pyridine ring significantly influences the ligand's electronic and steric properties, which in turn affects its coordination behavior.

Electronic Effects: The phenoxy group, and particularly one substituted with two bromine atoms, is expected to be electron-withdrawing. This is due to the inductive effect of the electronegative oxygen and bromine atoms. This electron-withdrawing effect will decrease the electron density on the pyridine ring and, consequently, on the nitrogen atom. A lower electron density on the nitrogen atom reduces its basicity (pKa) and its ability to donate its lone pair to a metal center. illinois.edunih.govresearchgate.net This would likely result in a weaker metal-ligand bond compared to unsubstituted pyridine or pyridines with electron-donating substituents.

Steric Effects: The 3,5-dibromophenoxy group is sterically bulky. Its presence at the 3-position of the pyridine ring will create steric hindrance around the coordination site. illinois.edunih.gov This steric bulk can influence the geometry of the resulting metal complex, potentially favoring lower coordination numbers. It can also affect the kinetics of the complex formation and the stability of the final product. For instance, the bulky substituent may hinder the approach of multiple ligands to the metal center.

Table 2: Expected Influence of the 3,5-Dibromophenoxy Moiety on Ligand Properties

| Property | Influence | Rationale |

| Basicity (pKa) of Pyridine Nitrogen | Decrease | The electron-withdrawing nature of the dibromophenoxy group reduces the electron density on the nitrogen atom. |

| Metal-Ligand Bond Strength | Weaker | A less basic nitrogen atom forms a weaker dative bond with the metal center. |

| Steric Hindrance at Metal Center | Increase | The bulky dibromophenoxy group impedes the approach of other ligands and can influence the coordination geometry. |

| Stability of Metal Complexes | Potentially Decreased | A combination of weaker bonding and steric strain may lead to lower thermodynamic stability. |

Rational Design of Modified Ligands based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for the rational design of new ligands with tailored properties. nih.govresearchgate.netnih.govrsc.org By systematically modifying the substituents on both the pyridine and the phenoxy rings, it is possible to fine-tune the electronic and steric characteristics of the ligand to achieve desired outcomes in metal complexation.

Modifications to the Phenoxy Ring:

Varying Halogen Substituents: Replacing the bromine atoms with other halogens (F, Cl, I) would alter the electronic effect and the size of the substituent. For example, fluorine is more electronegative but smaller, while iodine is less electronegative but larger.

Changing Substituent Position: Moving the bromo groups to different positions on the phenoxy ring (e.g., 2,4- or 2,6-positions) would significantly change the steric environment around the pyridine nitrogen.

Introducing Other Functional Groups: Incorporating electron-donating (e.g., alkyl, alkoxy) or different electron-withdrawing (e.g., nitro, cyano) groups on the phenoxy ring would allow for a systematic study of the electronic influence on the metal-ligand bond.

Modifications to the Pyridine Ring:

Positional Isomers: Moving the dibromophenoxy group to the 2- or 4-position of the pyridine ring would alter the steric hindrance and could also allow for potential secondary interactions.

Additional Substituents: Introducing other functional groups on the pyridine ring could introduce additional donor atoms, potentially leading to multidentate ligands. For example, adding a coordinating group at the 2-position could create a bidentate N,O- or N,N-ligand.

These rational design strategies enable the development of a library of ligands with systematically varied properties, which can be used to probe structure-activity relationships in catalysis, materials science, and medicinal chemistry.

Investigation of Transition Metal Complexation and Stability

The complexation of this compound with transition metals is expected to be influenced by the balance between the electronic and steric effects of the dibromophenoxy moiety. The stability of the resulting complexes will depend on several factors, including the nature of the metal ion, its oxidation state, and the coordination environment.

The reduced basicity of the pyridine nitrogen, due to the electron-withdrawing nature of the substituent, would generally lead to a decrease in the thermodynamic stability of the metal complexes. The stability of transition metal complexes with pyridine-type ligands often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) for a given ligand.

The steric bulk of the 3,5-dibromophenoxy group could also impact the stability of the complexes. While moderate steric hindrance can sometimes enhance stability by protecting the metal center from unwanted reactions, excessive steric bulk can lead to strain and destabilization.

Experimental determination of the stability constants of these complexes, for example, through techniques like potentiometric titration or spectrophotometry, would be necessary to quantify the effects of the dibromophenoxy substituent. A comparison of these stability constants with those of complexes of unsubstituted pyridine and other substituted pyridines would provide valuable insights into the coordination chemistry of this ligand.

Supramolecular Chemistry and Self Assembly of Systems Incorporating the Pyridyl Phenoxy Unit

Utilization as a Building Block for Supramolecular Architectures

The modular nature of the 3-(3,5-Dibromophenoxy)pyridine scaffold allows for its incorporation into larger, more complex supramolecular structures. The pyridine (B92270) unit offers a well-defined angle for directed assembly, while the dibromophenoxy group can influence the electronic properties and steric interactions within the final architecture. The flexibility of the ether linkage provides a degree of conformational freedom, which can be crucial in the formation of intricate three-dimensional structures. Researchers have explored the use of similar pyridyl-based ligands in the synthesis of metallacycles and metallacages, where the pyridyl nitrogen coordinates to a metal center, driving the self-assembly process.

Role of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

A variety of non-covalent interactions play a critical role in the self-assembly of molecules containing the this compound unit.

Halogen Bonding: The bromine atoms on the phenyl ring are capable of participating in halogen bonds, a directional interaction between a halogen atom and a Lewis base. The strength of these interactions can be comparable to hydrogen bonds and they are highly directional, making them a powerful tool in crystal engineering and the design of supramolecular synthons. In the context of this compound, the bromine atoms can interact with the nitrogen atom of another pyridine ring or other Lewis basic sites, leading to the formation of defined supramolecular chains or networks.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a proficient hydrogen bond acceptor. It can form hydrogen bonds with suitable donor molecules, including water, alcohols, or other organic molecules with acidic protons. These interactions are fundamental in directing the assembly of molecules in both solution and the solid state.

| Interaction Type | Key Moieties Involved | Significance in Assembly |

| Halogen Bonding | Bromine atoms, Pyridine nitrogen | Directional control, formation of synthons |

| Hydrogen Bonding | Pyridine nitrogen, Hydrogen bond donors | Directional assembly, network formation |

| π-π Stacking | Phenyl and Pyridine rings | Stabilization of supramolecular structures |

Coordination-Driven Self-Assembly of Higher-Order Structures

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined supramolecular architectures. nih.govnih.govusf.edu This approach utilizes the predictable and directional nature of metal-ligand coordination bonds to assemble organic ligands and metal ions into discrete, stable structures. The pyridine nitrogen of this compound serves as an excellent coordination site for a variety of transition metals. By designing ligands with multiple pyridyl units or by using ditopic metal acceptors, it is possible to construct higher-order structures such as molecular polygons and polyhedra. The specific geometry of the resulting assembly is dictated by the coordination preferences of the metal ion and the angles between the coordinating sites of the ligand.

Formation of Discrete Supramolecular Systems (e.g., Cages, Capsules, Interlocked Structures)

The principles of coordination-driven self-assembly can be extended to create discrete supramolecular systems with enclosed cavities, such as cages and capsules. nih.govrsc.orgrsc.org These structures are of significant interest for their potential applications in molecular recognition, catalysis, and drug delivery. Ligands based on the this compound framework, when combined with appropriate metal precursors, can lead to the formation of three-dimensional, cage-like structures. The internal cavity of these cages can encapsulate guest molecules, and the properties of the encapsulated guest can be modified by the host cage. Furthermore, the design of ligands with specific lengths and geometries can also lead to the formation of mechanically interlocked structures, such as catenanes and rotaxanes.

Crystal Engineering Approaches Employing the Scaffold

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. rsc.orgmdpi.com The ability of this compound to participate in a range of directional non-covalent interactions makes it a promising building block for crystal engineering. By controlling the interplay of halogen bonds, hydrogen bonds, and π-π stacking interactions, it is possible to direct the packing of these molecules in the solid state to form specific crystalline architectures. The resulting crystal structures can exhibit interesting properties, such as porosity or non-linear optical behavior. The predictability of halogen bonding, in particular, allows for a degree of control over the final crystal packing, enabling the design of materials with tailored functionalities.

Advanced Spectroscopic and Structural Elucidation of 3 3,5 Dibromophenoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 3-(3,5-Dibromophenoxy)pyridine. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, in related pyridine (B92270) derivatives, protons on the pyridine ring typically appear in the aromatic region of the spectrum rsc.orgrsc.org. The substitution pattern on both the pyridine and phenoxy rings significantly influences these shifts.

Similarly, ¹³C NMR provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine and phenoxy rings are sensitive to the presence of bromine and oxygen substituents rsc.orgresearchgate.net. The analysis of these chemical shifts, often aided by computational methods, allows for the unambiguous assignment of each proton and carbon in the molecule nih.govmodgraph.co.uk.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridine and Phenoxy Moieties

| Nucleus | Typical Chemical Shift Range (ppm) | Influencing Factors |

| Pyridine Ring Protons | 7.0 - 9.0 | Position relative to nitrogen and other substituents. |

| Phenoxy Ring Protons | 6.5 - 8.0 | Nature and position of substituents on the ring. |

| Pyridine Ring Carbons | 120 - 160 | Proximity to nitrogen and substituents. |

| Phenoxy Ring Carbons | 110 - 160 | Attachment to oxygen and other substituents. |

Note: The exact chemical shifts for this compound would require experimental data for the specific compound.

Two-Dimensional (2D) NMR Techniques for Structural Confirmation

To unequivocally assign the ¹H and ¹³C NMR signals and to confirm the connectivity of atoms within the molecule, various 2D NMR techniques are employed. These experiments are crucial for complex molecules where 1D spectra may be crowded or ambiguous.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and phenoxy rings ipb.ptresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a powerful tool for assigning carbon signals based on their attached protons researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the ether linkage between the pyridine and phenoxy rings and confirming the positions of the bromine atoms ipb.ptresearchgate.net.

These 2D NMR techniques, used in combination, provide a detailed and robust structural elucidation of this compound and its derivatives ipb.pt.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations present in a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine ring, and the C-O-C stretching of the ether linkage nist.govnih.govresearchgate.netnih.gov. The presence of bromine atoms would also influence the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show bands corresponding to the fundamental vibrations of the molecule, with aromatic ring stretching modes often being particularly strong nih.govresearchgate.netconferenceworld.inresearchgate.net. For a comprehensive analysis, experimental spectra are often compared with theoretical calculations to assign the observed vibrational modes accurately nih.govresearchgate.net.

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₇Br₂NO, the expected molecular weight is approximately 328.9 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would likely show a prominent protonated molecular ion peak [M+H]⁺. A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a triplet of peaks with an intensity ratio of approximately 1:2:1, corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively. This isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule nist.gov.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule rsc.org.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-π stacking interactions that may be present nih.govresearchgate.net.

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Other Advanced Characterization Methodologies

A variety of other analytical techniques can provide further insights into the properties of this compound.

UV-Visible Spectroscopy: The UV-Visible absorption spectrum of this compound in a suitable solvent would show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings researchgate.netresearchgate.netnih.gov. The positions and intensities of these bands are characteristic of the chromophoric system.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of the compound. TGA would reveal the decomposition temperature, while DSC could identify melting points and other phase transitions nih.govresearchgate.net.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These microscopy techniques can be used to visualize the surface morphology and topography of the material in its solid state nih.gov. SEM provides images of the surface with high resolution, while AFM can map the surface topography at the nanoscale.

Powder X-ray Diffraction (pXRD): While single-crystal X-ray diffraction provides the most detailed structural information, pXRD is a valuable technique for characterizing the bulk crystalline material researchgate.netresearchgate.netreading.ac.uknih.gov. It can be used to identify the crystalline phase, assess sample purity, and determine unit cell parameters researchgate.netresearchgate.net.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

No published DFT studies on 3-(3,5-Dibromophenoxy)pyridine were found. Such studies would typically involve:

Geometry Optimization and Conformational Analysis

This analysis would determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity.

Electrostatic Potential Mapping and Charge Distribution Studies

This would map the electron density to identify electrophilic and nucleophilic sites on the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

No specific QTAIM analyses for this compound have been reported. This methodology is used to analyze the topology of the electron density to characterize chemical bonds and interatomic interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

There is no available research on molecular dynamics simulations of this compound. These simulations would provide insights into the molecule's dynamic behavior, conformational changes over time, and interactions with other molecules.

Prediction of Reactivity and Selectivity via Computational Models

Without foundational DFT and other computational data, there are no specific published models predicting the reactivity and selectivity of this compound.

In Silico Studies of Structure-Activity Relationships (SAR) for Scaffold Derivatives

Following a comprehensive search of scientific literature and chemical databases, no specific in silico studies focusing on the structure-activity relationships (SAR) of this compound derivatives were identified. While computational and theoretical investigations are a common approach in modern drug discovery to elucidate the relationship between the chemical structure of a compound and its biological activity, it appears that research specifically detailing SAR for derivatives of the this compound scaffold has not been published or is not publicly accessible.

Therefore, it is not possible to provide detailed research findings or data tables related to the in silico SAR of derivatives of this particular compound at this time. Further research would be required to generate and analyze such data.

Role in the Development of Advanced Materials and Catalysts

A Precursor for Next-Generation Functional Materials

The intrinsic electronic and structural characteristics of 3-(3,5-Dibromophenoxy)pyridine make it a valuable precursor for a variety of functional materials, particularly in the realm of organic electronics. The pyridine (B92270) moiety, a well-established component in electroactive materials, coupled with the reactive bromine sites on the phenoxy ring, provides a foundation for creating complex, high-performance organic molecules.

Organic Semiconductors and Optoelectronic Materials

The development of advanced organic semiconductors and optoelectronic devices, such as organic light-emitting diodes (OLEDs), relies on the design of molecules with tailored electronic properties. The 3,5-disubstituted pyridine core, as seen in this compound, is a structural motif that has been successfully incorporated into electron-transporting semiconductors. For instance, compounds featuring pyridine-3,5-dicarbonitrile (B74902) units have demonstrated significant potential in the fabrication of efficient OLEDs. These materials often exhibit high triplet energies and glass-transition temperatures, which are crucial for device stability and performance.

While direct research on this compound as a precursor for these materials is not yet widely published, its structure suggests a strong potential. The bromine atoms on the phenoxy group can serve as handles for further chemical modification through cross-coupling reactions. This would allow for the synthesis of more extended π-conjugated systems, a key feature of organic semiconductors. By strategically adding different aromatic or heteroaromatic units, the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be fine-tuned for specific optoelectronic applications.

Table 1: Potential Modifications of this compound for Functional Materials

| Modification Strategy | Target Property | Potential Application |

| Suzuki or Stille coupling with electron-donating groups | Lowering of the LUMO energy level | n-type organic semiconductor |

| Sonogashira coupling with π-extended alkynes | Enhanced π-conjugation and charge transport | Organic thin-film transistors (OTFTs) |

| Buchwald-Hartwig amination with carbazole (B46965) derivatives | Improved hole-transporting properties | Host materials for OLEDs |

A Versatile Ligand in Homogeneous and Heterogeneous Catalysis

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordinating site for metal ions. This property, combined with the potential for the ether oxygen to participate in chelation, positions this molecule as a promising ligand for both homogeneous and heterogeneous catalysis.

Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis, ligands play a critical role in modulating the reactivity and selectivity of a metal center. The electronic properties of the this compound ligand can be influenced by the electron-withdrawing bromine atoms, which can, in turn, affect the catalytic activity of the metal complex. While specific catalytic applications of this compound are still under exploration, related 3,5-disubstituted pyridine ligands have been used to synthesize coordination polymers with metals like copper(II) bromide, forming bridged chain structures.

For heterogeneous catalysis, this compound can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For example, a similar molecule, 3-aminopyridine, has been successfully immobilized on graphene oxide to create a robust and reusable heterogeneous catalyst for the synthesis of complex organic molecules. The bromine atoms on this compound could offer a convenient site for covalent attachment to a solid support, leading to the development of novel heterogeneous catalytic systems.

A Promising Candidate for Chemical Sensing Platforms

The ability of the pyridine and phenoxy groups to bind to metal ions also makes this compound a molecule of interest for the development of chemical sensors. Upon coordination with a metal ion, the electronic and photophysical properties of the molecule can be altered, leading to a detectable signal, such as a change in color or fluorescence.

Metal Ion Sensors

Pyridine-based compounds have been extensively investigated as fluorescent probes for the detection of various metal ions. For instance, a 3,5-disubstituted pyridine functionalized with porphyrin units has been shown to act as a fluorescent sensor for metal ions such as Zn(II), Cu(II), Hg(II), and Cd(II). The binding of the metal ion to the pyridine and porphyrin moieties leads to significant changes in the absorption and fluorescence spectra, allowing for the quantification of the metal ion.

Similarly, pyridine-phenolic ligands have been developed as optical sensors for metal ions. The interaction between the ligand and the metal ion can lead to a "switch-on" fluorescence response, providing a highly sensitive detection method. Although direct studies on this compound as a metal ion sensor have not been reported, its structural similarity to these proven sensor molecules suggests its potential in this area. The dibromophenoxy group could be further functionalized with fluorophores to enhance its sensing capabilities.

Future Research Directions and Emerging Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to 3-(3,5-Dibromophenoxy)pyridine is a paramount objective for future research. While traditional methods for the synthesis of diaryl ethers often rely on harsh reaction conditions, modern synthetic chemistry offers a toolkit of greener alternatives that could be adapted for the production of this compound.

Future investigations are likely to focus on catalyst development, particularly for cross-coupling reactions. The use of earth-abundant metal catalysts, such as copper or iron, in place of precious metals like palladium, is a key trend in sustainable synthesis. Research in this area could lead to the discovery of novel catalytic systems that promote the efficient coupling of 3,5-dibromophenol (B1293799) and 3-halopyridine precursors under milder conditions. Furthermore, the exploration of photocatalysis and other light-driven synthetic methods could offer energy-efficient and highly selective pathways to this compound.

Another promising avenue is the use of flow chemistry. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for process automation. The development of a continuous flow synthesis for this compound would represent a significant step towards a more sustainable and scalable production method.

The table below outlines potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Precursors | Potential Advantages |

| Catalytic Cross-Coupling | 3,5-Dibromophenol, 3-Halopyridine | Use of earth-abundant metal catalysts, milder reaction conditions |

| Photocatalysis | To be determined | Energy-efficient, high selectivity |

| Flow Chemistry | To be determined | Enhanced safety, improved reaction control, scalability |

Advanced Ligand Design for Tailored Specificity and Efficiency

The unique structural features of this compound, including the presence of a pyridine (B92270) nitrogen atom and two bromine atoms, make it an attractive scaffold for the design of advanced ligands. The pyridine moiety can coordinate to a wide range of metal centers, while the bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in molecular recognition and self-assembly.

Future research in this area will likely focus on the design of ligands with tailored specificity and efficiency for a variety of applications, including catalysis, materials science, and medicinal chemistry. For example, the incorporation of this compound into larger molecular frameworks could lead to the development of highly selective catalysts for a range of chemical transformations. The bromine atoms could be used to fine-tune the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.

In the realm of materials science, the ability of the bromine atoms to engage in halogen bonding could be exploited to direct the self-assembly of novel supramolecular structures with interesting photophysical or electronic properties. The design of ligands that can form well-defined one-, two-, or three-dimensional networks through a combination of coordination bonds and halogen bonds is a particularly exciting prospect.

The table below summarizes the key features of this compound for ligand design.

| Structural Feature | Potential Role in Ligand Design |

| Pyridine Nitrogen | Coordination to metal centers |

| Bromine Atoms | Halogen bonding, tuning of electronic properties |

Integration into More Complex and Multifunctional Supramolecular Systems

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a powerful platform for the creation of complex and functional materials. The integration of this compound into such systems is a promising area for future research, with the potential to yield materials with novel properties and functions.

The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the bromine atoms to act as halogen bond donors makes this compound an ideal building block for the construction of supramolecular assemblies. Future work in this area could focus on the design of systems in which this molecule is co-assembled with other complementary components to create, for example, liquid crystals, gels, or porous materials.

The development of multifunctional supramolecular systems is a particularly exciting direction. For instance, a system could be designed in which the this compound unit acts as both a structural component and a functional element, such as a sensor or a catalyst. The modular nature of supramolecular chemistry allows for the facile incorporation of multiple functionalities into a single system, opening up a vast design space for the creation of advanced materials.

Enhanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. The application of advanced computational modeling techniques to this compound and its derivatives is expected to play a crucial role in accelerating the pace of discovery in all of the areas discussed above.

Future computational studies could focus on a number of key areas. For example, high-level quantum chemical calculations could be used to gain a deeper understanding of the electronic structure of this compound and its interactions with other molecules. This information could then be used to guide the design of new ligands and catalysts with improved performance.

Molecular dynamics simulations could be employed to study the self-assembly of this compound-containing supramolecular systems, providing insights into the factors that govern the formation of different structures. Such simulations could also be used to predict the properties of these materials, such as their mechanical strength or their ability to transport ions.

The development of predictive models for the properties of this compound derivatives would be a particularly valuable contribution. Machine learning and other data-driven approaches could be used to build models that can accurately predict, for example, the catalytic activity or the binding affinity of a new ligand based on its chemical structure. Such models would greatly accelerate the discovery of new functional molecules and materials based on the this compound scaffold.

The table below highlights the potential applications of computational modeling in the study of this compound.

| Computational Method | Application |

| Quantum Chemical Calculations | Understanding electronic structure, guiding ligand design |

| Molecular Dynamics Simulations | Studying self-assembly, predicting material properties |

| Machine Learning | Developing predictive models for molecular properties |

Q & A

Q. What strategies address contradictory SAR data in this compound derivatives during biological activity studies?

- Methodological Answer : Contradictions often arise from steric effects or solvent-dependent conformational changes. Systematic SAR studies should: (i) Synthesize analogs with incremental substituent changes (e.g., methoxy → trifluoromethyl). (ii) Use X-ray crystallography to correlate steric bulk with activity. (iii) Employ molecular docking to assess binding mode consistency across derivatives. For example, meta-substituted aryl groups may improve binding affinity by 30–50% compared to para-substituted analogs .

Q. How do reaction kinetics influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Regioselectivity depends on halogen reactivity and catalyst choice. Bromine at the 3-position is more reactive than phenoxy groups in Pd-catalyzed couplings. Using bulky ligands (e.g., XPhos) or microwave-assisted heating (120°C, 30 min) can enhance selectivity for the desired isomer. Monitoring via TLC or in situ IR ensures kinetic control .

Data-Driven Research Questions

Q. What are the key challenges in crystallizing this compound derivatives for structural analysis?

- Methodological Answer : Bromine’s heavy atom effect aids in XRD resolution, but poor solubility in polar solvents complicates crystallization. Slow vapor diffusion using DCM/hexane (1:3) at 4°C improves crystal quality. For hygroscopic derivatives, inert-atmosphere gloveboxes prevent hydrate formation. Co-crystallization with Zn(II) or Cu(I) ions enhances stability, as seen in coordination polymer studies .

Q. How can substituent electronic effects be quantified to guide the design of this compound-based catalysts?

- Methodological Answer : Hammett constants (σ) and Swain-Lupton parameters quantify electronic effects. For example, electron-withdrawing groups (σ > 0.5) increase electrophilicity at the pyridine nitrogen, enhancing Lewis acidity. Catalytic activity (e.g., in asymmetric synthesis) correlates with σ values, validated by kinetic studies using Michaelis-Menten models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.